Sennoside A,B

Description

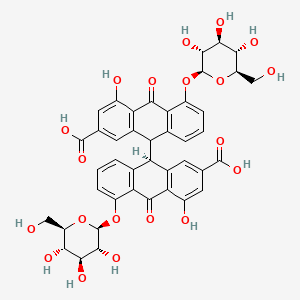

Structure

2D Structure

Properties

Molecular Formula |

C42H38O20 |

|---|---|

Molecular Weight |

862.7 g/mol |

IUPAC Name |

9-[(9R)-2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid |

InChI |

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25-,26?,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1 |

InChI Key |

IPQVTOJGNYVQEO-LALZNDFESA-N |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@@H]2C5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O |

Origin of Product |

United States |

Structural Elucidation and Stereochemical Analysis Methodologies

Advanced Spectroscopic Techniques for Structural Characterization

Modern spectroscopic methods provide the foundational data for the structural elucidation of sennosides (B37030) A and B. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for providing detailed information on the molecular framework, stereochemistry, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including complex natural products like sennosides. It offers direct insight into the carbon skeleton and the chemical environment of protons, enabling the differentiation of isomeric forms. bhu.ac.in

One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental tools for identifying the structural features of sennosides A and B. uobasrah.edu.iq ¹H NMR provides information about the number, environment, and coupling of protons, while ¹³C NMR offers direct insight into the carbon framework of the molecule. bhu.ac.in Although complete assigned spectra for sennosides A and B are not consistently available across published literature, specific chemical shift ranges for key protons and carbons have been reported, particularly those used in quantitative analysis. For instance, the protons at the C-10/C-10' positions, which are critical for the linkage of the two anthrone (B1665570) units, show signals in distinct regions of the ¹H NMR spectrum. researchgate.net

| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Sennoside A | CH-10/10' | 5.14 - 4.86 | 55.02 - 53.62 |

| CH-6 | 7.81 - 7.61 | 135.95 - 135.22 | |

| Sennoside B | CH-10/10' | 5.14 - 4.86 | 55.02 - 53.62 |

| CH-6 | 7.66 - 7.40 | 135.32 - 134.48 |

Two-dimensional (2D) NMR techniques, particularly Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are powerful for the unambiguous assignment of proton and carbon signals. HSQC provides correlation signals for all C-H bonds within the molecule, making it a standard measurement for structure elucidation. nih.gov

Recent advancements have focused on the application of quantitative NMR (qNMR), specifically 2D qNMR, for the analysis of sennosides. uni-kiel.de A developed 2D qNMR method utilizes band-selective HSQC, which focuses on the cross-correlations of the characteristic 10–10' bonds, allowing for rapid and specific quantification of the total dianthranoids in as little as five minutes. bohrium.com This approach has demonstrated excellent accuracy (recovery rates of 98.5% to 103%) and precision for total sennoside content. nih.govuni-kiel.de A separate 2D qNMR method was evaluated for the individual analysis of sennosides A and B. bohrium.com This method showed acceptable accuracy (93.8%) and repeatability for both major compounds. nih.govuni-kiel.de However, the precision for sennoside B was found to be less satisfactory, a result attributed to the low resolution of its HSQC signals. nih.govuni-kiel.debohrium.com

| Compound | Correlation | ¹H Chemical Shift Range (F2, ppm) | ¹³C Chemical Shift Range (F1, ppm) |

|---|---|---|---|

| Total Sennosides | CH-10/10' | 5.14 - 4.86 | 55.02 - 53.62 |

| Sennoside A | CH-6 | 7.81 - 7.61 | 135.95 - 135.22 |

| Sennoside B | CH-6 | 7.66 - 7.40 | 135.32 - 134.48 |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and probing the structure of sennosides through fragmentation analysis. Electrospray ionization (ESI) is a commonly used soft ionization technique that typically generates quasi-molecular ion peaks like [M-H]⁻. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. Techniques such as Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) are used for the analysis of sennosides A and B. bhu.ac.in The high accuracy of HRMS is essential for confirming the molecular formula of the compounds, distinguishing them from other co-eluting substances in a complex mixture. For both sennoside A and sennoside B, HRMS analysis provides an exact mass for the deprotonated molecule [M-H]⁻, confirming their shared molecular formula.

| Compound | Molecular Formula | Ion Mode | Observed m/z [M-H]⁻ |

|---|---|---|---|

| Sennoside A | C₄₂H₃₈O₂₀ | Negative | 861.1884 |

| Sennoside B | C₄₂H₃₈O₂₀ | Negative | 861.1884 |

Tandem Mass Spectrometry (MS/MS) is employed to induce and analyze the fragmentation of a selected precursor ion, providing valuable structural information. researchgate.net The combination of UPLC with MS/MS facilitates the rapid and accurate identification of chemical compounds in herbal medicines. researchgate.net For sennosides A and B, the deprotonated molecule [M-H]⁻ at an m/z of 861 is selected as the precursor ion. researchgate.net Collision-induced dissociation (CID) or Higher-Energy Collision Dissociation (HCD) experiments reveal characteristic fragmentation patterns. A primary fragmentation step for both isomers is the loss of a glycosyl group, resulting in a prominent fragment ion at m/z 699. Further fragmentation can also be observed, providing deeper structural insights.

| Compound | Precursor Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Plausible Neutral Loss |

|---|---|---|---|

| Sennoside A | 861 | 699, 537 | Glucosyl |

| Sennoside B | 861 | 699, 537 | Glucosyl |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool in the analysis of sennosides, primarily employed as a detection method following chromatographic separation, such as in High-Performance Liquid Chromatography (HPLC). researchgate.net While not specific enough to differentiate between various anthraquinone (B42736) derivatives on its own, it is highly effective for quantification once the compounds of interest have been isolated. rjpharmacognosy.ir The UV-Vis spectrum of sennosides is characterized by distinct absorption maxima. Studies have reported UV absorption peaks for sennosides around 266 nm and 347 nm. researchgate.net For quantitative purposes, detection is often performed at wavelengths where the sennosides exhibit strong absorbance, such as 340 nm or 380 nm. researchgate.netnih.gov In some pharmacopoeial methods, a colorimetric assay based on the Borntrӓger reaction is used, where the concentration is measured photometrically around 500 nm after chemical treatment. researchgate.netrjpharmacognosy.ir However, it is noted that quantification by UV-Vis alone can be less specific than HPLC-based methods, as it may measure all anthraquinones present rather than individual sennosides. rjpharmacognosy.ir

| Reported Wavelength (λmax) | Context of Use | Reference |

|---|---|---|

| 266 nm & 347 nm | General spectral characterization of extract | researchgate.net |

| 340 nm | Quantitative analysis via HPLC-UV | nih.gov |

| 380 nm | Quantitative analysis via HPLC-UV | researchgate.net |

| 500 nm | Photometric assay after Borntrӓger reaction | rjpharmacognosy.ir |

Chromatographic-Spectroscopic Coupling for Elucidation (e.g., LC-MS, LC-NMR)

The coupling of liquid chromatography with advanced spectroscopic detectors like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) provides powerful platforms for the unambiguous identification and quantification of Sennosides A and B.

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a cornerstone for sennoside analysis due to its high sensitivity and specificity. impactfactor.org Various methods utilize reverse-phase HPLC, commonly with a C18 column, to separate Sennoside A and B before their introduction into the mass spectrometer. researchgate.netrjpharmacognosy.ir The mobile phase typically consists of a mixture of acetonitrile (B52724) and an aqueous solution containing an acid, such as acetic acid, to ensure good peak separation. rjpharmacognosy.irimpactfactor.org

Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS), particularly using Multiple Reaction Monitoring (MRM), offers enhanced specificity and is used for method validation and sensitive quantification. crbb-journal.com Electrospray Ionization (ESI) is a common ionization technique used for these analyses, often in negative ion mode. impactfactor.org This combination of LC with MS/MS allows for clear fingerprint information for chemical structure confirmation and precise estimation of sennosides in complex matrices like plant extracts and pharmaceutical formulations. impactfactor.org

| Technique | Stationary Phase (Column) | Mobile Phase Example | Key Findings/Application | Reference |

|---|---|---|---|---|

| HPLC-MS | RP-C18 (4.6 mm × 150 mm) | Acetonitrile / Water / Phosphoric Acid (200:800:1 V/V/V) | Validated method for quantification in Senna leaves and pods with a short 10-minute runtime. | researchgate.net |

| LC-ESI-MS/MS | Genesis C18 RP (100 mm x 4.6 mm) | Acetonitrile / 0.05% Acetic Acid in Water (60:40) | Provides unambiguous fingerprint information for structural confirmation and quantification. | impactfactor.org |

| UPLC-ESI-MRM/MS | Not specified | Not specified | Validated for determining Sennoside B content with high accuracy (recovery 97-102%) and low LOD (0.011 µg/mL). | crbb-journal.com |

| Ion-Pair HPLC | Hypersil C18 (250 x 4.6 mm) | 0.1 M Acetate (B1210297) Buffer (pH 6.0) / Acetonitrile (70:30) with 5 mM tetrahexylammonium (B1222370) bromide | Complete separation of Sennosides A and B from other constituents within 14 minutes. | nih.gov |

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a highly advanced approach for structural elucidation. Two-dimensional quantitative NMR (2D qNMR), specifically using a band-selective Heteronuclear Single Quantum Coherence (HSQC) experiment, has been established for sennoside analysis. nih.govresearchgate.net This method is particularly specific because it can directly quantify the total amount of sennosides by targeting the cross-correlations of the characteristic 10-10' bond that links the two rhein (B1680588) 8-glucoside units. nih.govresearchgate.net Since the decomposition of sennosides involves the cleavage of this bond, the method is inherently stability-indicating. nih.gov

While total sennoside content can be determined rapidly (in as little as five minutes), the quantification of individual isomers like Sennoside A and B is more complex. nih.govresearchgate.net It can be achieved by using other signals, such as the CH-6 cross peaks which show different chemical shifts for each diastereomer, though this may be limited by low resolution between the signals for Sennoside B and the related isomer Sennoside A1. nih.gov

| Technique | Target for Quantification | Key Advantages | Limitations | Reference |

|---|---|---|---|---|

| 2D qNMR (HSQC) | Total Sennosides (via H-10 and H-10' cross signals) | Fast, highly specific, and stability-indicating due to targeting the 10-10' linkage. | Does not inherently separate individual isomers. | nih.govresearchgate.net |

| 2D qNMR (HSQC) | Individual Sennosides A, B, A1 (via CH-6 cross signals) | Allows for determination of individual diastereomers side-by-side. | Precision for Sennoside B can be unsatisfactory due to low resolution of its HSQC signal with other isomers like A1. | nih.gov |

Stereochemical Assignment Methodologies of C-10 and C-10' Centers

Sennosides A and B are stereoisomers that differ only in the spatial configuration at the C-10 and C-10' chiral centers of the dianthrone core. google.com Sennoside A and B are homodimers, meaning they are formed by the linkage of two identical rhein 8-glucoside molecules at these positions. nih.gov

The specific configurations are:

Sennoside A is the (R,R) isomer.

Sennoside B is the meso-compound, having an (R,S) configuration.

These isomers are difficult to separate and refine individually due to their profound structural similarities. nih.gov Definitive stereochemical assignment is typically accomplished using NMR spectroscopy after the isomers have been successfully isolated. nih.gov The separation itself requires advanced chromatographic techniques, such as counter-current chromatography or highly optimized ion-pair HPLC methods, which can resolve the diastereomers from each other and from other related isomers like Sennoside A1. nih.gov

| Compound | Stereochemical Configuration at C-10, C-10' | Description | Reference |

|---|---|---|---|

| Sennoside A | (R,R) | Chiral diastereomer | nih.gov |

| Sennoside B | (R,S) | Meso diastereomer | nih.gov |

Biosynthesis and Metabolic Engineering Research

Elucidation of Biosynthetic Pathways in Plant Systems

The complete biosynthetic pathway for sennosides (B37030) in plants has not been fully elucidated and remains an area of active research. nih.govnih.gov Knowledge is often inferred from studies on anthraquinone (B42736) biosynthesis in other plant families, such as Rubiaceae. nih.govresearchgate.net It is understood that anthraquinones, the core structures of sennosides, are synthesized through a combination of pathways, highlighting the complexity of their formation. nih.gov

The biosynthesis of the anthraquinone backbone in plants is thought to involve precursors from several key metabolic routes. researchgate.net These include the shikimate pathway, the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, and the polyketide pathway. nih.govresearchgate.net The MEP and mevalonate (B85504) (MVA) pathways produce the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are crucial intermediates for a vast array of secondary metabolites. nih.govresearchgate.net

The anthraquinone structure itself is composed of three aromatic rings. It is proposed that two of these rings (A and B) are derived from isochorismate (a product of the shikimate pathway), while the third ring (C) is derived from IPP/DMAPP via the MEP/MVA pathways. researchgate.net An alternative hypothesis suggests that a polyketide synthase (PKS) could form an octaketide precursor from acetyl-CoA and malonyl-CoA, which then cyclizes to create the three-ring anthraquinone core. researchgate.net

Anthraquinones like rhein (B1680588) and aloe-emodin (B1665711) serve as key intermediates. nih.gov Sennosides A and B are homodimers of rhein anthrone (B1665570), while sennosides C and D are heterodimers of rhein and aloe-emodin anthrones. nih.gov The final sennosides are not typically present in fresh plant tissues but are formed during the post-harvest drying process. nih.gov

Research involving feeding precursors to Cassia angustifolia callus cultures has demonstrated a significant enhancement in sennoside A and B production. This provides experimental support for the involvement of these precursors in the biosynthetic pathway. researchgate.net

The shikimate pathway is a central metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous other aromatic compounds. wikipedia.orgnih.govfrontiersin.org This pathway is not found in animals, making its enzymes potential targets for herbicides. nih.gov In vascular plants, it is estimated that over 30% of photosynthetically fixed carbon is channeled through this pathway. nih.govfrontiersin.org

The pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) and proceeds through seven enzymatic steps to produce chorismate. nih.govresearchgate.net Chorismate is a critical branch-point metabolite, serving as the precursor for aromatic amino acids and a wide array of specialized metabolites, including the anthraquinone core of sennosides. nih.govresearchgate.net The involvement of the shikimate pathway is considered fundamental to sennoside biosynthesis, as it supplies the necessary chorismate from which isochorismate, a direct precursor to the anthraquinone rings, is formed. researchgate.nettandfonline.com

Identification and Characterization of Biosynthetic Enzymes

Identifying the specific enzymes that catalyze the steps in sennoside biosynthesis is key to potentially engineering the pathway for increased yield. Transcriptome analysis of Senna has identified numerous putative genes encoding the enzymes required for this complex process. plos.orgmedchemexpress.com

3-Deoxy-D-arabino-heptulosonate 7-phosphate synthase (DAHPS) is the rate-limiting enzyme that catalyzes the first committed step of the shikimate pathway. tandfonline.comtandfonline.com It facilitates the irreversible condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP). tandfonline.comwikipedia.org As the entry point into the pathway, DAHPS plays a crucial role in regulating the carbon flow towards the synthesis of aromatic compounds, including sennosides. tandfonline.comtandfonline.com

Although the specific DAHPS from Senna (caDAHPS) has not been characterized proteomically, in-silico analysis has provided significant insights into its structure and function. nih.gov These computational studies are a critical first step toward understanding its role and potential for metabolic engineering. nih.gov

Table 1: In-Silico Characterization of DAHPS from Cassia angustifolia (caDAHPS)

| Parameter | Finding | Reference |

|---|---|---|

| Enzyme Type | Identified as a key enzyme in sennoside production via the shikimate pathway. | tandfonline.com |

| Homology Modeling | A 3D model of caDAHPS was successfully generated to predict its structure. | nih.gov |

| Molecular Docking | Analysis showed stable interaction with its substrate, phosphoenolpyruvate (PEP). | nih.gov |

| Interacting Residues | Key amino acid residues (Lys182, Cys136, His460, etc.) at the surface were identified as interacting with PEP via van der Waals bonds, imparting stability. | nih.gov |

| Significance | The structural and functional information provides a basis for future efforts to engineer the sennoside biosynthetic pathway in plants. | nih.gov |

Isochorismate synthase (ICS) is another critical enzyme in the pathway, catalyzing the conversion of chorismate to isochorismate. nih.govwikipedia.org This reaction is a key step in the biosynthesis of various secondary metabolites, including salicylic (B10762653) acid and the anthraquinone precursors of sennosides. researchgate.netnih.govnih.gov In plants, ICS enzymes are targeted to the plastids, where this conversion occurs. nih.gov

The cloning and analysis of the ics gene from C. angustifolia has confirmed its role in the pathway. researchgate.netresearchgate.net Studies have shown that the expression of ics is linked to the production of sennosides, and its manipulation could be a strategy for enhancing yield. researchgate.net

Genetic and Genomic Approaches to Biosynthesis

Modern "omics" strategies have revolutionized the study of non-model medicinal plants like Senna, for which limited genetic information was previously available. nih.govmaxapress.com These approaches allow for a holistic view of the genes and pathways involved in producing complex natural products. nih.govconsensus.app

Transcriptome sequencing, in particular, has been a powerful tool. By sequencing the messenger RNA (mRNA) from Senna leaves, researchers have been able to identify a large set of putative genes involved in secondary metabolite pathways, especially those related to sennoside synthesis. nih.govnih.gov This approach involves generating a library of all expressed genes (transcripts) and comparing their expression levels between different tissues (e.g., young vs. mature leaves) to find genes that are potentially involved in a specific process. nih.govmedchemexpress.com This has led to the identification of candidate genes for nearly all steps in the proposed sennoside biosynthetic pathway, from the initial shikimate pathway enzymes to the later tailoring enzymes like cytochrome P450s (CYPs) and glycosyltransferases. nih.govresearchgate.net

These genomic datasets provide an essential platform for functional genomics, aiming to confirm the specific roles of these candidate genes, and for metabolic engineering, where genes can be overexpressed or silenced to modulate the production of sennosides. nih.govfrontiersin.orglbl.gov

Table 2: Summary of Transcriptome Sequencing in Cassia angustifolia Leaves

| Metric | Young Leaf Tissue | Mature Leaf Tissue | Reference |

|---|---|---|---|

| Sequencing Platform | Illumina MiSeq | nih.gov | |

| Total Transcripts | 42,230 | 37,174 | medchemexpress.com |

| Average Transcript Length | 1,119 bp | 1,467 bp | medchemexpress.com |

| Differentially Expressed Genes | 10,763 coding DNA sequences (CDS) showed differential expression between young and mature leaves. | nih.gov | |

| Key Finding | Many putative genes encoding enzymes for the entire proposed sennoside biosynthetic pathway were identified. | plos.org |

Transcriptome Analysis for Gene Identification (e.g., Cassia angustifolia)

Transcriptome analysis, particularly utilizing next-generation sequencing (NGS) technologies, has been a pivotal strategy in identifying the genes responsible for the biosynthesis of sennosides in plants like Cassia angustifolia (Indian Senna), where genomic information has been limited. nih.govplos.org Lacking a fully sequenced genome, researchers have turned to analyzing the transcriptome—the complete set of RNA transcripts—to uncover the genetic blueprint for the production of these medicinally important anthraquinone glycosides. nih.govresearchgate.net

A significant study involved the transcriptome sequencing of young and mature leaf tissues of Cassia angustifolia using the Illumina MiSeq platform. nih.govplos.org This research generated a substantial amount of raw nucleotide sequence data, which was then assembled into transcripts. The primary objective was to identify candidate genes encoding the enzymes involved in the sennoside biosynthetic pathway, with the ultimate goal of enabling metabolic engineering to enhance production. nih.gov

The assembly of the sequence data resulted in a large number of transcripts for both young and mature leaves. These transcripts were then annotated using various bioinformatics databases like NCBI BLAST, Swiss-Prot, and the Kyoto Encyclopedia of Genes & Genomes (KEGG) to predict their functions. nih.govplos.org Through this comprehensive analysis, researchers successfully identified numerous putative genes encoding enzymes believed to be key players in the sennoside biosynthesis pathway. nih.govresearchgate.netconsensus.app This includes genes involved in foundational pathways like the metabolism of terpenoids and polyketides, which provide the building blocks for sennosides. nih.govplos.org

**Table 1: Transcriptome Sequencing and Assembly Statistics for *Cassia angustifolia***

| Tissue Type | Number of Transcripts Assembled | Average Transcript Length (bp) |

|---|---|---|

| Young Leaf | 42,230 | 1,119 |

| Mature Leaf | 37,174 | 1,467 |

Data sourced from a 2015 study on Senna transcriptome analysis. nih.govplos.org

Differential Gene Expression and Regulation Studies

Differential gene expression analysis is a powerful technique used to compare the transcriptome profiles of different tissues or plants under various conditions, providing insights into gene function and regulation. In the context of sennoside research, this approach has been applied to Cassia angustifolia to pinpoint genes that are more active in tissues or at developmental stages with higher sennoside accumulation. nih.govresearchgate.net

By comparing the transcriptomes of young and mature leaves, researchers identified thousands of differentially expressed genes (DEGs). nih.govresearchgate.net A significant finding was that a substantial number of these DEGs were found to be up-regulated in young leaves compared to mature ones. nih.gov This suggests that the biosynthetic activity for sennosides may be higher during earlier stages of leaf development. Several of these up-regulated genes were functionally associated with the sennoside biosynthesis pathway, including those encoding for Cytochrome P450 monooxygenases (CYPs) and various transcription factor (TF) families, which are known to play crucial roles in regulating the production of secondary metabolites. nih.govresearchgate.net

Further studies have investigated the impact of environmental factors on gene expression. For example, research on Cassia angustifolia under water stress conditions revealed that moisture stress leads to the upregulation of genes associated with the Mevalonate (MVA), Shikimate, Menaquinone, and Glycosylation pathways. researchgate.net This upregulation correlated with an increase in sennoside content, indicating that these pathways are integral to its synthesis and that their regulation is sensitive to abiotic stress. researchgate.net

Table 2: Differentially Expressed Genes (DEGs) in C. angustifolia Leaf Tissues

| Comparison | Total DEGs Identified | DEGs Up-regulated (Young vs. Mature) | Percentage Up-regulated |

|---|---|---|---|

| Young vs. Mature Leaf | 10,763 | 2,343 | 21.7% |

This table highlights the significant difference in gene expression between young and mature leaves, providing clues to the regulation of sennoside biosynthesis. nih.govresearchgate.net

Molecular Markers (SSR) for Sennoside-Producing Plants

Molecular markers are specific fragments of DNA that can be used to identify variations in the genetic code between different individuals or species. pioneer.comnih.gov Simple Sequence Repeats (SSRs), also known as microsatellites, are highly variable, short, repeated sequences of DNA (e.g., AGTAGTAGT). pioneer.comscispace.com These markers are powerful tools in plant breeding and genetics because their high degree of polymorphism allows researchers to distinguish between different plant lines. pioneer.commdpi.com

In the context of sennoside production, SSR markers have been developed specifically for Cassia angustifolia. nih.govplos.org The transcriptome data generated from sequencing studies provided a rich source for identifying these SSRs. nih.govmdpi.com The development of these markers is a crucial step towards the molecular breeding of senna. nih.gov They can be used for:

Genetic Diversity Analysis: Assessing the genetic variation within and between different populations of senna. mdpi.com

Germplasm Characterization: Identifying and cataloging different genetic lines of senna based on their molecular profile. scispace.com

Marker-Assisted Selection (MAS): Linking specific SSR markers to high-sennoside-yielding traits. This allows breeders to quickly screen and select superior plant lines without waiting for the plant to mature and performing complex chemical analysis, thus accelerating the development of improved cultivars with enhanced sennoside content. nih.gov

The use of SSR markers offers a more precise and efficient method for crop improvement compared to traditional breeding techniques, providing a valuable resource for enhancing the commercial cultivation of sennoside-producing plants. nih.govpioneer.com

In Vitro Plant Cell and Tissue Culture for Research Production

In vitro culture techniques offer a promising alternative to conventional agriculture for producing valuable plant-derived compounds like sennosides. researchgate.net These methods allow for the controlled production of secondary metabolites, independent of geographical and environmental constraints, in sterile laboratory conditions. mdpi.com

Callus and Hairy Root Culture Systems

Callus Cultures: A callus is an undifferentiated mass of plant cells. botanyjournals.com Callus cultures are initiated by placing a piece of a sterile plant part, known as an explant (e.g., leaf or stem segments), onto a nutrient-rich gel medium like Murashige and Skoog (MS) medium. botanyjournals.comufmt.br This medium is supplemented with plant growth regulators, such as auxins (e.g., 2,4-D) and cytokinins, to induce cell division and callus formation. ufmt.brresearchgate.net

Studies have successfully established callus cultures of Cassia angustifolia and other sennoside-producing species like Senna alata and Rheum spp. researchgate.netslideshare.netnih.gov These callus cultures can be maintained, multiplied, and used for the production and extraction of sennosides, providing a continuous and reliable source for research and potential industrial applications. botanyjournals.comslideshare.net

Hairy Root Cultures: Hairy root culture is a specialized type of organ culture induced by infecting plant tissues with the soil bacterium Agrobacterium rhizogenes. nih.govplantcelltechnology.com This bacterium transfers a part of its DNA (T-DNA) from its root-inducing (Ri) plasmid into the plant's genome, causing the proliferation of fast-growing, highly branched "hairy roots" at the infection site. plantcelltechnology.comyoutube.com

These cultures are valued for their rapid growth rate and genetic stability. nih.gov Importantly, they often exhibit a biosynthetic capacity for secondary metabolites that is comparable to or even higher than the roots of the parent plant. Hairy root cultures of Senna alata have been successfully established and shown to produce sennosides A and B. nih.govresearchgate.net Research has focused on optimizing culture conditions, such as the nutrient medium and sucrose (B13894) concentration, to maximize both root biomass and sennoside yield. nih.gov

Table 3: Comparison of In Vitro Culture Systems for Sennoside Production

| Feature | Callus Culture | Hairy Root Culture |

|---|---|---|

| Nature | Undifferentiated mass of cells | Differentiated plant organ (roots) |

| Induction Method | Plant growth regulators (e.g., auxins, cytokinins) on sterile explants. researchgate.net | Infection of explants with Agrobacterium rhizogenes. plantcelltechnology.com |

| Growth Rate | Generally slower | Typically fast and prolific. nih.gov |

| Genetic Stability | Can be prone to somaclonal variation over time | Generally high genetic and biosynthetic stability. youtube.com |

| Hormone Requirement | Requires continuous supply of plant hormones in the medium. botanyjournals.com | Can grow on hormone-free medium after induction. youtube.com |

| Sennoside Production | Demonstrated in Cassia, Senna, and Rheum species. researchgate.netslideshare.net | Demonstrated in Senna alata. nih.gov |

Elicitation and Precursor Feeding Strategies

To overcome the often low yields of secondary metabolites in in vitro cultures, various enhancement strategies are employed.

Elicitation: Elicitation is a technique that involves adding specific compounds (elicitors) to the culture medium to induce a defense response in the plant cells, which often leads to an enhanced production of secondary metabolites. mdpi.com Elicitors can be biotic (derived from microorganisms) or abiotic (physical or chemical stressors). The use of elicitors like methyl jasmonate (MeJA) and salicylic acid (SA) has been shown to trigger defense pathways and stimulate the production of valuable compounds in various plant culture systems. researchgate.net This strategy mimics a pathogen attack, activating the plant's natural defense machinery and boosting the synthesis of protective compounds like sennosides. mdpi.com

Precursor Feeding: Precursor feeding involves supplying the in vitro cultures with intermediate compounds of a specific biosynthetic pathway to increase the final product yield. semanticscholar.org By providing a direct precursor, this strategy can bypass potential rate-limiting steps early in the pathway. For sennoside production in Cassia angustifolia callus cultures, researchers have experimented with feeding precursors of the anthraquinone pathway, such as pyruvic acid and α-ketoglutaric acid. researchgate.net This approach has been shown to markedly enhance the accumulation of both sennoside A and sennoside B in the callus cultures, demonstrating its effectiveness as a yield-enhancement strategy. researchgate.netresearchgate.net

Analytical Methodologies for Research and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and analysis of sennosides (B37030) A and B from complex matrices such as plant extracts and formulations. High-performance liquid chromatography (HPLC), ultra-high-performance liquid chromatography (UHPLC), counter-current chromatography (CCC), and thin-layer chromatography (TLC) are among the most employed techniques.

HPLC and its advanced version, UHPLC, are powerful methods for the precise and reproducible quantification of sennosides A and B. crbb-journal.com These techniques offer high resolution and sensitivity, making them suitable for both research and routine quality control.

Reversed-phase (RP) chromatography is the most common mode used for the analysis of sennosides. In RP-HPLC/UHPLC, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. This setup allows for the effective separation of the polar sennoside glycosides.

Several studies have detailed the use of RP-HPLC for the simultaneous determination of sennosides A and B. For instance, a method utilizing a C18 column with a mobile phase consisting of acetonitrile (B52724) and a glacial acetic acid solution has been successfully employed. oup.com Detection is typically carried out using a UV detector at wavelengths around 270 nm, 280 nm, or 350 nm. oup.comnih.gov The use of a photodiode array (PDA) detector can also confirm the identity of the eluted sennosides by analyzing their UV spectra. oup.com

Ion-pair chromatography, a variation of RP-HPLC, has also been applied. This technique involves adding an ion-pairing reagent, such as tetra-n-butyl ammonium (B1175870) hydroxide (B78521) or tetrahexylammonium (B1222370) bromide, to the mobile phase to enhance the retention and separation of the acidic sennosides on the reversed-phase column. sciencefrontier.orgresearchgate.net

The following table summarizes typical conditions used in reversed-phase HPLC applications for sennoside analysis:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | C18 (100 x 4.6 mm, 3 µm) oup.com | RP-18 (150 x 3.9 mm, 5 µm) | Hypersil C18 (150 x 4.6 mm, 3.5 µm) sciencefrontier.org |

| Mobile Phase | Acetonitrile and 1% v/v glacial acetic acid (19:81 v/v) oup.com | Water with 0.2% H3PO4 (Solvent A) and Acetonitrile:Water (50:50) (Solvent B) with gradient elution | 75 volumes of 1% v/v glacial acetic acid and 25 volumes of acetonitrile with 10µl tetra n-butyl ammonium hydroxide sciencefrontier.org |

| Flow Rate | Not specified | 1 ml/min | 0.5 ml/min sciencefrontier.org |

| Detection Wavelength | 350 nm oup.com | 280 nm | 350 nm sciencefrontier.org |

| Column Temperature | Not specified | 30 °C | 40 °C sciencefrontier.org |

This table is interactive and allows for sorting and filtering of the data.

The development of a robust HPLC/UHPLC method requires the careful optimization of several parameters to achieve adequate separation and quantification.

Mobile Phase: The composition of the mobile phase, including the ratio of organic solvent (commonly acetonitrile or methanol) to aqueous phase and the pH, is a critical factor. cimap.res.inijpsonline.com The use of acidic modifiers like acetic acid, formic acid, or phosphoric acid helps to suppress the ionization of the carboxylic acid groups in the sennosides, leading to sharper peaks and better retention on reversed-phase columns. oup.com Gradient elution, where the mobile phase composition is changed during the run, is often employed to achieve better separation of sennosides from other components in complex mixtures. nih.govacgpubs.org

Temperature: Column temperature can influence the viscosity of the mobile phase and the efficiency of the separation. Maintaining a constant and optimized temperature, for example at 30 °C or 40 °C, can improve peak shape and reproducibility. sciencefrontier.org

Flow Rate: The flow rate of the mobile phase affects the analysis time and the resolution. A lower flow rate, such as 0.5 ml/min, can sometimes improve peak efficiency, while a higher flow rate reduces the run time. sciencefrontier.org Optimization is necessary to find a balance between analysis speed and separation quality.

Method validation is a crucial step to ensure the reliability of the analytical procedure. This involves assessing parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). oup.com For sennosides A and B, linearity has been demonstrated over concentration ranges such as 0.01 - 0.2 mg/ml and 50 - 800 µg/mL with high correlation coefficients (r > 0.99). oup.com Recovery studies to determine accuracy typically show results between 97.5% and 101.7%. oup.com

Sennosides A and B are stereoisomers, which can make their separation challenging. Counter-current chromatography (CCC) is a liquid-liquid partition chromatography technique that is particularly well-suited for the separation of closely related compounds like isomers. nih.gov

A study demonstrated the successful purification of sennoside A, sennoside A1, and sennoside B from senna leaf using CCC. nih.govresearchgate.net This was achieved using a two-phase solvent system of n-butanol/isopropanol/water (5:1:6, v/v/v). nih.govresearchgate.net The careful determination of partition coefficients by modifying the solvent system, for instance by adding formic acid, is key to optimizing the separation. researchgate.net This technique proved superior to reversed-phase medium-pressure liquid chromatography, which only yielded sennoside A in the same study. nih.govresearchgate.net

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method often used for the qualitative screening and identification of sennosides in raw materials and finished products. researchgate.net High-performance thin-layer chromatography (HPTLC) offers improved resolution and the possibility of quantitative analysis. rjptonline.org

For the analysis of sennosides, precoated silica (B1680970) gel 60F254 plates are commonly used as the stationary phase. rjptonline.org A mobile phase containing a mixture of solvents such as isopropanol, ethyl acetate (B1210297), water, and ammonia (B1221849) can effectively separate the sennosides. rjptonline.org After development, the spots can be visualized under UV light or by spraying with a derivatizing agent like a potassium hydroxide solution, which results in a characteristic yellow fluorescence for the sennosides. researchgate.net The Rf value is used for identification. For example, with a specific mobile phase, sennoside B was found to have an Rf value of 0.33 ± 0.01. rjptonline.org

HPTLC methods can be validated for quantitative purposes, with linearity demonstrated in ranges like 50-600 ng/spot. rjptonline.org The limit of detection (LOD) and limit of quantification (LOQ) for sennoside B have been reported to be approximately 10 ng and 25 ng, respectively. rjptonline.org

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

Mass Spectrometry-Based Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS or UHPLC-MS), provides a highly sensitive and selective method for the quantification of sennosides A and B. mdpi.comcrbb-journal.com This technique is especially valuable for analyzing samples with complex matrices or when very low detection limits are required, such as in pharmacokinetic studies. nih.gov

In LC-MS/MS, the sennosides are first separated by LC and then ionized, typically using electrospray ionization (ESI). The precursor ions corresponding to sennosides A and B are then selected and fragmented, and specific product ions are monitored for quantification, a mode known as multiple reaction monitoring (MRM). crbb-journal.com This provides excellent specificity. crbb-journal.com

A UPLC-ESI-MRM/MS method has been validated for the determination of sennoside B in Cassia angustifolia extract. crbb-journal.com The validation included parameters such as specificity, linearity, sensitivity (LOD and LOQ), accuracy, and precision. crbb-journal.comcrbb-journal.com The method demonstrated excellent linearity (R2 = 0.999) over a concentration range of 0.98–62.5 µg/ml. crbb-journal.com The LOD and LOQ for sennoside B were found to be 0.011 µg/mL and 0.034 µg/ml, respectively. crbb-journal.com Such methods are crucial for the quality control and standardization of herbal extracts. crbb-journal.comcrbb-journal.com

LC-MS has also been applied to quantify sennosides in different extracts of Senna species, with results showing varying amounts of sennoside A and B depending on the extraction solvent used. nih.gov For pharmacokinetic studies, a sensitive LC-MS/MS method was developed to determine sennoside A in rat plasma, with a linear range of 0.5-1000 ng/mL. nih.gov

Nuclear Magnetic Resonance (NMR) for Quantitative Analysis (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method that allows for the direct quantification of substances without the need for identical reference standards.

A two-dimensional qNMR (2D qNMR) method has been established for the determination of sennosides. mdpi.comnih.gov This technique utilizes band-selective Heteronuclear Single Quantum Coherence (HSQC) and the cross-correlations of the characteristic 10–10' bonds to quantify the total amount of dianthranoids. mdpi.comnih.gov This approach is not only fast, with a measurement time of about five minutes for total sennosides, but also specific and stability-indicating. mdpi.comnih.gov

The validation of this 2D qNMR method for total sennosides demonstrated excellent accuracy, with recovery rates between 98.5% and 103%, and a precision with a relative standard deviation (RSD) of 3.1%. mdpi.comnih.gov

For the individual analysis of sennosides A, B, and A1, a separate 2D qNMR method was evaluated. mdpi.comnih.gov This method, with a measurement time of 31 minutes, showed an accuracy of 93.8% and good repeatability for sennosides A and B (5.4% and 5.6% respectively). mdpi.comnih.gov However, the precision for sennoside B and A1 was less satisfactory due to the low resolution of their HSQC signals. mdpi.comnih.gov

Table 3: Validation Parameters for 2D qNMR Analysis of Sennosides

| Analyte | Measurement Time | Accuracy | Repeatability (RSD) | Reference |

| Total Sennosides | 5 minutes | 98.5-103% | 2.2% | mdpi.comnih.gov |

| Sennoside A | 31 minutes | 93.8% | 5.4% | mdpi.comnih.gov |

| Sennoside B | 31 minutes | 93.8% | 5.6% | mdpi.comnih.gov |

Sample Preparation and Extraction Methodologies for Analytical Research

Effective sample preparation is a critical step to ensure accurate and reliable analytical results. The choice of extraction and purification methodology depends on the complexity of the sample matrix and the analytical technique to be used.

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of sennosides from crude extracts. nih.govresearchgate.net Anion exchange columns with reversed-phase properties are particularly effective. mdpi.com In this approach, neutral and basic compounds are eluted, while acidic compounds like sennosides are retained on the column. mdpi.com

A common SPE protocol involves dissolving the sample in a methanol-sodium bicarbonate solution and applying it to an Oasis MAX cartridge, which possesses both strong anion-exchange and reversed-phase characteristics. nih.govresearchgate.net The cartridge is then washed, for instance with a solution of methanol (B129727) containing 1% acetic acid, to remove impurities. nih.govresearchgate.net The sennosides are subsequently eluted with a mixture such as methanol-water-formic acid (70:30:2, v/v). mdpi.comnih.gov This SPE method effectively eliminates interfering peaks, particularly those adjacent to the sennoside B peak in HPLC analysis. nih.gov

Solvent extraction is a fundamental step in isolating sennosides from plant material. The choice of solvent is crucial for achieving high extraction efficiency. greenskybio.com Commonly used solvents include ethanol (B145695) and methanol. greenskybio.com For research purposes, a mixture of methanol and water (e.g., 7:3) at an elevated temperature (e.g., 80 °C) has been found to be effective for the extraction of sennosides. nih.gov

To remove interfering substances like resins, waxes, and chlorophylls, a pre-extraction wash with a less polar solvent such as hexane, ethanol, or methylene chloride can be performed. google.comscispace.com Following the primary extraction, further purification can be achieved. For example, treating the aqueous extract with ethyl acetate can remove flavones and free anthraquinone (B42736) derivatives before proceeding to extraction with a more polar solvent like butanol. google.com The butanol phase, containing the sennosides, can then be concentrated to induce crystallization. google.com

Method Validation Parameters in Academic Research (e.g., accuracy, precision, repeatability, limits of detection/quantification)

The validation of analytical methods is a critical aspect of academic research to ensure the reliability and accuracy of data. For the quantification of Sennoside A and Sennoside B, various studies have established and validated methods, primarily High-Performance Liquid Chromatography (HPLC), detailing key performance parameters.

Accuracy

Accuracy in this context refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of the standard compound is added to a sample matrix and the percentage recovered is calculated.

In a study developing an HPLC method for the determination of Sennoside A and B in Cassia obovata, the accuracy was evaluated by a recovery test. A known amount of sennoside B standard was spiked into a blank plant matrix. The recovery was found to be 83.69 ± 3.28% . Another HPLC method developed for the quantification of sennosides in commercial senna tablets reported recovery rates of 101.73 ± 1.30% for Sennoside A and 101.81 ± 2.18% for Sennoside B researchgate.netnih.gov. Furthermore, analyses of synthetic mixtures containing both sennosides showed percentage recoveries between 97.5% and 101.7% oup.com. A two-dimensional quantitative Nuclear Magnetic Resonance (qNMR) method also demonstrated excellent accuracy with recovery rates ranging from 98.5% to 103% for total sennosides mdpi.com.

Precision

Precision is the measure of the agreement among a series of measurements of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

One study reported run-to-run repeatability (n=10) and day-to-day reproducibility (n=3) of peak area to be below 0.4% RSD researchgate.netnih.gov. Another investigation found RSD values of 0.96% and 1.20% for replicate runs at the lowest and highest concentrations of the calibration curve, respectively oup.com. A qNMR method for total sennoside content showed RSD values of 3.1% for both intra-day and inter-day precision mdpi.com.

Repeatability

Repeatability assesses the precision of an analytical method under the same operating conditions over a short interval of time. As mentioned under precision, a study on an HPLC method for senna tablets demonstrated a run-to-run repeatability of peak area below 0.4% RSD for ten replicate injections researchgate.netnih.gov. The qNMR method for total sennosides was found to have a repeatability with a relative standard deviation of 2.2% mdpi.com.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

In an HPLC method for Sennoside A and B, the LOD was calculated to be 3.75 µg/mL for Sennoside A and 2.2 µg/mL for Sennoside B. The corresponding LOQ values were 12.5 µg/mL and 7.5 µg/mL, respectively . Another study established a limit of quantitation for both sennosides at 20 ng with an RSD of 3.60% oup.com.

The following tables summarize the method validation parameters from various academic research studies.

Table 1: Accuracy of Analytical Methods for Sennoside A and B

| Analytical Method | Analyte(s) | Sample Matrix | Recovery (%) |

| HPLC | Sennoside B | Myrtus communis L. powder | 83.69 ± 3.28 |

| HPLC | Sennoside A | Senna tablets | 101.73 ± 1.30 |

| HPLC | Sennoside B | Senna tablets | 101.81 ± 2.18 |

| HPLC | Sennoside A and B | Synthetic mixtures | 97.5 - 101.7 |

| 2D qNMR | Total Sennosides | Senna leaflets and tablets | 98.5 - 103 |

Table 2: Precision of Analytical Methods for Sennoside A and B

| Analytical Method | Precision Type | RSD (%) |

| HPLC | Run-to-run repeatability (n=10) | < 0.4 |

| HPLC | Day-to-day reproducibility (n=3) | < 0.4 |

| HPLC | Replicate runs (lowest concentration) | 0.96 |

| HPLC | Replicate runs (highest concentration) | 1.20 |

| 2D qNMR | Intra-day precision | 3.1 |

| 2D qNMR | Inter-day precision | 3.1 |

| 2D qNMR | Repeatability | 2.2 |

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Sennoside A and B

| Analytical Method | Analyte | LOD | LOQ |

| HPLC | Sennoside A | 3.75 µg/mL | 12.5 µg/mL |

| HPLC | Sennoside B | 2.2 µg/mL | 7.5 µg/mL |

| HPLC | Sennoside A and B | - | 20 ng |

Chemical Synthesis and Derivatization for Research Applications

Laboratory-Scale Synthesis Approaches to Sennosides (B37030) and Analogs

The synthesis of sennosides and their analogs on a laboratory scale is primarily centered around the controlled dimerization and modification of their precursor molecules. These approaches are critical for producing pure isomers for research and for creating derivatives to study their biological interactions.

Oxidation of Rheinanthrone-8-glucoside to Sennosides A and B

The core of laboratory synthesis of Sennosides A and B is the oxidative coupling of their immediate precursor, rheinanthrone-8-glucoside. google.com This process mimics the final step of their natural biosynthesis. Research has led to patented methods that control this reaction to produce the desired dimeric glycosides.

A key inventive process involves the oxidation of rheinanthrone-8-glucoside using oxygen or an oxygen source in the presence of a catalyst. google.comgoogle.com One effective method employs activated carbon as the catalyst within a specific pH range of 7 to 9 and at a cool temperature between 0 and 15°C. google.com This controlled environment facilitates the formation of the C10-C10' bond that links the two rheinanthrone-8-glucoside monomers to form the stereoisomeric pair, Sennoside A and Sennoside B. google.com Other catalysts, such as palladium-black or iron(III) salts (specifically iron(III) chloride), have also been utilized to promote the oxidation reaction. google.com

Following the oxidation, the resulting Sennosides A and B can be isolated. One procedure involves acidifying the reaction mixture to a pH of 1.5 to 2.0 to crystallize the sennoside acids. google.com Alternatively, they can be converted into their more stable calcium salts. This is achieved by dissolving the sennosides in an aqueous solution by raising the pH with calcium hydroxide (B78521), followed by precipitation of the calcium salts through the addition of methanol (B129727). google.comgoogle.com

Table 1: Parameters for Laboratory Oxidation of Rheinanthrone-8-glucoside

| Parameter | Conditions | Source(s) |

|---|---|---|

| Precursor | Rheinanthrone-8-glucoside | google.com |

| Oxidizing Agent | Oxygen or an oxygen source | google.comgoogle.com |

| Catalysts | Activated Carbon, Iron(III) salts (e.g., FeCl₃), Palladium-black | google.comgoogle.com |

| pH Range | 7 to 9 | google.com |

| Temperature | 0 to 15°C | google.com |

| Isolation Method | Crystallization by acidification (pH 1.5-2.0) or precipitation as calcium salts | google.com |

Semisynthetic Modifications for Mechanistic Studies

To investigate the distinct properties and mechanisms of the individual stereoisomers, researchers employ semisynthetic modifications. A notable example is the isomerization of Sennoside A to its stereoisomer, Sennoside B. This conversion can be achieved by heating Sennoside A in a sodium bicarbonate (NaHCO₃) solution at 80°C. nih.gov This process allows for the generation of pure Sennoside B from Sennoside A, enabling studies to differentiate the biological and chemical activities of the two isomers. nih.gov

Another modification strategy involves the reversible reduction of the sennoside mixture. A patented process describes reducing sennosides to their corresponding anthrone-8-glucosides using a reducing agent like sodium dithionite. google.com After this reduction, specific components can be separated, and the desired rhein-9-anthrone-8-glucoside can be isolated and then re-oxidized to yield a purified mixture of Sennosides A and B. google.com This reduction-oxidation cycle serves as a dynamic tool for purification and for studying the relationship between the dimeric and monomeric forms.

Preparation of Sennoside Derivatives for Molecular Probes

To identify the specific biomolecules that interact with sennosides, researchers have synthesized derivatives that can act as molecular probes. A significant breakthrough in this area was the creation of a photoaffinity probe based on the Sennoside A (SA) scaffold. researchgate.net

This research involved chemically linking a photoreactive group to the SA structure to create a probe designated as SAP. researchgate.net The purpose of this probe is to covalently bind to enzymes responsible for the metabolic activation of Sennoside A. In a process known as activity-based protein profiling (ABPP), the SAP was incubated with lysates from Bifidobacterium pseudocatenulatum, a gut bacterium known to metabolize SA. researchgate.net Upon photoactivation, the probe permanently attached to its target proteins. Using mass spectrometry, researchers identified 397 proteins that were captured by the probe. researchgate.net Through further bioinformatic screening, an enzyme named oxygen-insensitive NADPH nitroreductase (nfrA) was identified as a potent SA reductase, a finding that was later confirmed using the recombinant form of the enzyme. researchgate.net This use of a bespoke sennoside derivative provided a direct method to illuminate the molecular machinery behind its bioactivation. researchgate.net

Stereoselective Synthesis Research

The stereoselective synthesis of sennosides presents a significant chemical challenge due to the specific three-dimensional arrangement required at the C10 and C10' stereocenters, which differentiates Sennoside A from Sennoside B. google.com The mutual arrangement of the two anthrone (B1665570) moieties is a critical structural feature. nih.gov Theoretical and structural studies indicate that dianthrones like sennidines, the aglycone core of sennosides, typically adopt a gauche (non-planar) conformation. nih.gov

Achieving a total synthesis that selectively produces one stereoisomer over the other is a complex undertaking in organic chemistry. While methods for the stereoselective synthesis of other complex glycosides, such as β-thiomannosides, have been developed using intermediates like α-mannosyl triflates to control the stereochemical outcome, the total stereoselective synthesis of sennosides remains a difficult target. nih.gov Research in this area focuses on developing efficient synthetic routes not only for the sennosides themselves but also for their aglycones, such as chrysophanol (B1684469) and the sennidin C aglycone, which is a testament to the ongoing efforts to master the synthesis of these complex natural products. nih.gov The elongation of the single C-C bond linking the two anthrone units makes the molecule susceptible to cleavage, adding another layer of complexity to its synthesis and handling. nih.gov

Mechanistic Investigations in Preclinical and Molecular Models

In Vivo Animal Model Studies Focusing on Mechanisms (Non-Clinical Outcomes)

In vivo studies using animal models have corroborated and expanded upon the mechanisms identified in vitro.

In rat models of gastric injury, Sennosides (B37030) A and B demonstrated gastroprotective activities. nih.gov Mechanistically, this was linked to the inhibition of H+/K+-ATPase activity, leading to reduced gastric acid secretion, and a simultaneous upregulation of protective Prostaglandin (B15479496) E2 (PGE2). nih.gov These models confirmed that the compounds reduce gastric juice volume and increase gastric pH. nih.gov

The laxative mechanism has also been extensively studied in animal models. Oral administration of Sennoside A to rats was shown to decrease the expression of AQP3 in the colon, which inhibits water reabsorption and contributes to the purgative effect. Furthermore, studies have shown that Sennoside A can inhibit contractions in the proximal colon, which reduces the transit time and subsequent water absorption, leading to accelerated movement of contents in the distal colon. mdpi.com

In a rat model of acute pancreatitis, sennoside treatment was able to restore intestinal peristalsis and decrease the translocation of bacteria and endotoxins into circulation, thereby reducing mortality. mdpi.com This highlights a mechanism of action that goes beyond simple laxation, involving the maintenance of gut barrier function under pathological conditions. mdpi.com

Pharmacokinetic Research in Animal Models (e.g., absorption, distribution, metabolism, excretion of parent compounds and metabolites)

Pharmacokinetic studies in animal models reveal that sennosides A and B function as prodrugs, characterized by limited absorption in the upper gastrointestinal tract and significant metabolic transformation in the large intestine.

Absorption: Sennosides A and B are hydrophilic glycosides, a property that, combined with their β-glycosidic bonds, prevents their hydrolysis and absorption in the acidic environment of the stomach or the small intestine. nih.govresearchgate.net Consequently, the parent compounds pass through the upper GI tract largely unchanged. researchgate.netnih.gov Studies in rats have demonstrated a very low oral absolute bioavailability for the parent compounds; for instance, sennoside B was found to have an oral absolute bioavailability of only 3.60%. uomustansiriyah.edu.iq Less than 10% of sennosides are absorbed from the gut, primarily in the form of their active metabolite, rhein (B1680588) anthrone (B1665570), following microbial metabolism in the colon. researchgate.netdrugbank.com

Distribution: The apparent volume of distribution for sennoside B has been studied in rats. Following intravenous administration, the volume of distribution (Vd) was 32.47 ± 10.49 L/kg, whereas after intragastric administration, the apparent Vd was significantly larger at 7646 ± 1784 L/kg, reflecting its extensive distribution after metabolism and absorption in the gut. uomustansiriyah.edu.iq Another study in rats reported a volume of distribution of 0.802 ± 0.124 L/kg for radiolabelled intravenous sennoside B. researchgate.netdrugbank.com

Metabolism: The primary site of metabolism for sennosides is the large intestine. nih.govresearchgate.net Upon reaching the colon, gut bacteria equipped with β-glucosidase enzymes hydrolyze the sugar moieties of sennosides A and B. researchgate.netnih.gov This process occurs in a stepwise fashion, first yielding sennidin A-8-monoglucoside and sennidin B-8-monoglucoside, respectively. nih.gov Further hydrolysis produces the aglycones, sennidin A and sennidin B. researchgate.netnih.gov These sennidins are then reduced by bacterial reductases to form the ultimate active metabolite, rhein anthrone. researchgate.netresearchgate.netnih.gov This active metabolite can be absorbed from the colon into the systemic circulation. researchgate.netnih.gov Once absorbed, rhein anthrone can be oxidized to rhein and sennidins. researchgate.netdrugbank.com These metabolites can then undergo phase II conjugation reactions, such as glucuronidation or sulfation, before excretion. researchgate.net

Excretion: The majority of ingested sennosides are eliminated through the feces. researchgate.net Over 90% of sennosides are excreted in feces as polymers, with a small fraction (2-6%) of the parent compound excreted unchanged. drugbank.com The absorbed metabolites are eliminated via both urine and bile. researchgate.netresearchgate.net In rats, metabolites detected in the urine include rhein, sennidin, rhein monosulphate, and rhein monoglucuronide, while feces contain sennidin, rhein, and rhein anthrone. researchgate.net Studies show that approximately 3-6% of metabolites are excreted in the urine. researchgate.netdrugbank.com

Pharmacokinetic Parameters of Sennoside B in Rats

| Parameter | Intravenous (IV) | Intragastric (IG) | Reference |

|---|---|---|---|

| Max. Plasma Conc. (Cmax) | 212.6 ± 50.9 µg/L | 14.06 ± 2.73 µg/L | uomustansiriyah.edu.iq |

| Apparent Volume of Distribution (Vd) | 32.47 ± 10.49 L/kg | 7646 ± 1784 L/kg | uomustansiriyah.edu.iq |

| Oral Absolute Bioavailability | - | 3.60% | uomustansiriyah.edu.iq |

Pharmacodynamic Research at the Molecular and Cellular Level in Animal Tissues

Pharmacodynamic studies at the molecular and cellular level have elucidated the mechanisms by which sennoside metabolites exert their effects on intestinal tissues. The primary active metabolite, rhein anthrone, orchestrates a series of events that alter fluid transport and motility in the colon.

A key mechanism involves the modulation of aquaporin (AQP) water channels in the colon. Rhein anthrone has been shown to trigger macrophage activation, leading to an increase in the expression of cyclooxygenase-2 (COX-2) and subsequent production of prostaglandin E2 (PGE2). researchgate.netdrugbank.comresearchgate.net This elevation in PGE2 levels is associated with a decrease in the expression of aquaporin-3 (AQP3) in the mucosal epithelial cells of the large intestine. researchgate.netdrugbank.comresearchgate.net By downregulating AQP3, rhein anthrone restricts water reabsorption from the colonic lumen, thereby increasing the water content of feces. researchgate.netresearchgate.net Studies have confirmed that senna extracts and sennoside A can regulate the expression of multiple colonic AQPs to prevent water movement from the lumen to the epithelial cells. researchgate.net

In addition to fluid secretion, sennosides influence colonic motility. Studies in dogs using electromyography showed that oral administration of sennosides induced a significant and prolonged inhibition of myoelectric activity in the colon. researchgate.net This period of inhibition was followed by the appearance of high-amplitude 'giant contractions' that are propagated along the colon and are directly associated with the expulsion of feces. researchgate.net The laxative effect is also linked to the stimulation of peristalsis through direct contact of rhein anthrone with the mucosal epithelium. drugbank.comfrontiersin.org Other proposed mechanisms include the inhibition of Na+-K+-ATPase activity in the intestinal mucosa, which would further contribute to reduced fluid absorption. nih.gov A study in a mouse model of spleen-kidney yang deficiency also demonstrated that the model induced a significant decrease in the activity of both Na+-K+-ATPase and Ca2+-Mg2+-ATPase. drugbank.com

Gut Microbiota-Mediated Biotransformation and its Systemic Consequences in Animal Models

The gut microbiota is indispensable for the pharmacological activity of sennosides A and B, acting as a metabolic engine that converts these inactive prodrugs into their active form. researchgate.netnih.gov This biotransformation is a critical prerequisite for their laxative effect. nih.govwikipedia.org The process is initiated by bacterial β-glucosidases, which are produced by various intestinal bacteria, including species of Bifidobacterium. researchgate.netnih.gov These enzymes cleave the glucose molecules from the sennoside core, leading to the formation of sennidins, which are then reduced to rhein anthrone. researchgate.netnih.gov Without a functional gut microbiome, sennosides are not metabolized and exhibit no purgative action.

Beyond simple activation, sennosides can modulate the composition of the gut microbiota, leading to systemic consequences. In a study using db/db mice, a model for type 2 diabetes and obesity, administration of sennoside A was found to significantly alter the gut microbial composition. researchgate.netnih.gov This remodeling was associated with improvements in metabolic parameters, including reduced blood glucose levels, body weight, and insulin (B600854) resistance. nih.govnih.gov Specifically, sennoside A treatment led to an increased abundance of beneficial bacteria such as Akkermansia, Odoribacter, and Mucispirillum, while decreasing the levels of genera like Ruminococcus and Oscillospira. researchgate.net The systemic benefits were confirmed via fecal microbiota transplantation (FMT), where transferring the sennoside A-altered microbiota to other diabetic mice replicated the improvements in blood glucose and insulin resistance. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of Sennosides and Analogs at the Molecular Level

The pharmacological activity of sennosides is intrinsically linked to their unique chemical structure. As dianthrone glycosides, their structure dictates their behavior as prodrugs and their ultimate interaction with biological targets. researchgate.netnih.gov

Sennoside A and sennoside B are stereoisomers, specifically diastereomers, differing in the conformation at the C10-C10' bond. researchgate.net While they are reported to have nearly identical purgative effects, likely because they are both converted to the same active metabolite, rhein anthrone, their stereochemistry does influence other biological activities. nih.gov For instance, Sennoside B was found to be a more potent inhibitor of platelet-derived growth factor (PDGF) receptor-β signaling than Sennoside A, a difference attributed to their conformational variance. nih.gov In another study, Sennoside B also demonstrated a stronger inhibitory effect on H+/K+-ATPase activity compared to Sennoside A.

The key structural requirements for the laxative activity of sennosides can be summarized as follows:

Glycosylation: The presence of the β-glycosidic linkages at the C-8 position is essential. uomustansiriyah.edu.iqresearchgate.net These sugar moieties render the molecule hydrophilic, preventing premature absorption and protecting the aglycone from degradation in the upper gut. The sugar acts as a carrier, ensuring the compound reaches the large intestine. nih.govuomustansiriyah.edu.iq Free aglycones, such as sennidins or rhein, exhibit minimal laxative activity when administered orally because they are absorbed or degraded before reaching the colon. uomustansiriyah.edu.iq

Dianthrone Core: The dimeric anthrone structure is the initial form that is delivered to the colon. Its conversion to the monomeric rhein anthrone is the critical activation step. researchgate.netnih.gov

Anthrone Nucleus: The ultimate activity resides in the rhein anthrone metabolite. The structure of this anthrone, with its specific pattern of hydroxyl and carboxyl groups, is responsible for interacting with colonic cells to alter fluid secretion and motility. drugbank.com Studies on related anthraquinones suggest that the bioactivity is correlated with the presence and position of hydroxyl groups on the aromatic rings. nih.gov

Molecular modeling studies of similar dianthrones interacting with enzymes like UGT1A1 indicate that the large, conjugated dianthrone system enhances hydrophobic interactions with amino acid residues in protein binding pockets. nih.govresearchgate.net This suggests that the dimeric nature and spatial orientation of the sennoside molecule are critical for its initial transport and interactions, even before its metabolism to the active monomer.

Metabolic Transformation Research

Microbial Metabolism of Sennosides (B37030)

The conversion of sennosides into the ultimate active metabolite, rheinanthrone (B1210117), is a multi-step process mediated exclusively by the intestinal flora. nih.govnih.gov This biotransformation involves a series of enzymatic reactions, primarily hydrolysis and reduction, carried out by various bacterial species. jst.go.jpresearchgate.net

A variety of intestinal bacteria are responsible for the metabolism of sennosides. Research has identified several species capable of performing the necessary transformations. Notably, species within the genus Bifidobacterium play a significant role. researchgate.netnih.gov

A specific strain, identified as Bifidobacterium sp. strain SEN, was isolated from human feces and demonstrated the ability to hydrolyze sennosides A and B to their respective sennidins via monoglucoside intermediates. nih.gov Further studies have shown that other Bifidobacterium species, such as B. adolescentis and B. dentium, can also metabolize sennoside B to sennidin B. nih.gov In a screening of 47 bifidobacterial strains, four strains, including B. pseudocatenulatum LKM10070 and B. animalis subsp. lactis LKM512, showed a strong ability to hydrolyze sennosides, with thin-layer chromatography analysis confirming the production of rheinanthrone. researchgate.netnih.govnih.govplos.org

Beyond Bifidobacterium, other bacteria such as Peptostreptococcus intermedius and Clostridium sphenoides have also been implicated in the metabolic pathway. nih.govnih.govkarger.com For instance, P. intermedius was found to contain an enzyme system that participates in the reduction of sennidins to rheinanthrone. nih.govkarger.com The collaborative action of these various bacterial populations ensures the complete conversion of the inactive sennoside prodrugs into their pharmacologically active form. nih.gov

The metabolic conversion of sennosides is dependent on specific bacterial enzymes. The two primary enzymes involved are β-glucosidase and a reductase. nih.govresearchgate.net

β-Glucosidase: This enzyme is crucial for the initial step of sennoside metabolism. nih.govencyclopedia.pub It catalyzes the hydrolysis of the β-glycosidic bonds, cleaving the glucose molecules from the dianthrone core. jst.go.jpdrugbank.com This process occurs in a stepwise fashion, first producing sennidin monoglucosides and then the aglycones, sennidins. jst.go.jpnih.gov A novel, inducible β-glucosidase was purified from Bifidobacterium sp. strain SEN. nih.govnih.gov This enzyme was shown to be responsible for the hydrolytic conversion of sennosides to sennidins. nih.govnih.gov Its activity is induced by the presence of sennosides and suppressed by glucose. nih.gov

Sennoside A Reductase: Following hydrolysis, the resulting sennidins are further reduced to the active metabolite, rheinanthrone. jst.go.jp For a long time, the specific reductase enzyme remained unidentified. Recently, a photoaffinity probe was used to identify a potent sennoside A (SA) reductase in Bifidobacterium pseudocatenulatum. researchgate.net This enzyme was identified as a chromate (B82759) reductase/NADPH-dependent FMN reductase/oxygen-insensitive NADPH nitroreductase (nfrA). researchgate.net An enzyme system capable of reducing sennidins was also isolated from Peptostreptococcus intermedius. nih.govkarger.com This system catalyzes the electron transfer from NADH to a flavin coenzyme (FAD or FMN), which then non-enzymatically reduces sennidins to rheinanthrone. nih.govkarger.com

The sequential action of microbial enzymes on sennosides A and B produces a cascade of metabolites, each with distinct chemical properties.

Sennidins: Sennidins are the aglycone (non-sugar) cores of sennosides, formed after the removal of the glucose units by β-glucosidase. jst.go.jpdrugbank.com Sennoside A is hydrolyzed to sennidin A, and sennoside B to sennidin B. jst.go.jp These two sennidins are stereoisomers and have been found to be interconvertible under the anaerobic conditions of the colon. jst.go.jp

Rheinanthrone: This is considered the ultimate active metabolite responsible for the physiological effects of senna. nih.govnih.gov It is formed by the reduction of sennidins by bacterial reductases. researchgate.netjst.go.jp Rheinanthrone stimulates peristalsis and influences intestinal water transport by modulating factors like prostaglandin (B15479496) E2 and aquaporin-3. drugbank.comdrugbank.com

Rhein (B1680588): Rheinanthrone can be absorbed from the colon or further oxidized to form rhein. nih.govresearchgate.net Rhein itself is also considered an active metabolite. drugbank.com Studies have detected rhein, along with its conjugates (rhein monoglucuronide and rhein monosulphate), in urine after oral administration of sennosides in rats, indicating its systemic absorption. chemicalbook.com

The primary metabolic pathway can be summarized as follows: Sennoside A/B → Sennidin A/B Monoglucoside → Sennidin A/B → Rheinanthrone → Rhein

| Metabolite | Precursor(s) | Key Forming Enzyme(s) | Role |

| Sennidins (A and B) | Sennosides (A and B) | β-glucosidase | Intermediate aglycones |

| Rheinanthrone | Sennidins (A and B) | Sennoside A reductase / Other bacterial reductases | Primary active metabolite |

| Rhein | Rheinanthrone | Oxidases | Systemically absorbed metabolite |

Enzymatic Biotransformations In Vitro

To elucidate the specific steps of metabolic conversion, researchers have conducted numerous in vitro studies using isolated bacterial strains, intestinal contents, and purified enzymes. These controlled experiments have been fundamental in piecing together the metabolic puzzle of sennosides.

Investigations using rat intestinal contents confirmed that sennoside A is hydrolyzed in a stepwise manner to sennidin A, which is then reduced to rheinanthrone. jst.go.jp Similar pathways were observed for sennoside B. jst.go.jp Studies with pure bacterial cultures have been crucial for identifying the specific microorganisms and enzymes involved. For example, incubating sennosides with Bifidobacterium sp. strain SEN led to the production of sennidins, confirming the hydrolytic capability of this strain. nih.gov Furthermore, in vitro assays with purified β-glucosidase from this strain demonstrated its direct role in hydrolyzing sennosides, with optimal activity at a pH of 6.0. nih.gov

Similarly, an enzyme preparation from Peptostreptococcus intermedius was shown to catalyze the reduction of sennidins to rheinanthrone in vitro, a key step in forming the active principle. nih.govkarger.com More recent work using activity-based protein profiling with lysates from Bifidobacterium pseudocatenulatum successfully labeled and identified a specific sennoside A reductase, and the activity was confirmed using the recombinant enzyme. researchgate.net These in vitro biotransformation studies provide definitive evidence for the proposed metabolic pathways and the enzymatic machinery responsible.

Historical and Contemporary Academic Research Perspectives

Evolution of Research Methodologies in Sennoside Studies

The scientific investigation of sennosides (B37030), the active components derived from the Senna plant, has a rich history that reflects the broader advancements in phytochemical and pharmacological research. Initial inquiries that began in the 19th century have evolved into sophisticated modern analytical techniques, each enhancing the understanding of these compounds.

The journey began with foundational chemical investigations in the latter half of the 19th century, though it would take nearly a century for the definitive isolation of sennosides A and B. nih.gov Early research was primarily focused on extraction and isolation from natural sources. Traditional methods involved preparing various extracts to isolate the active constituents. For instance, initial attempts at purification involved pre-extraction with solvents like chloroform (B151607) and ethanol (B145695) to remove undesired aglycones before extracting the sennosides themselves. nih.gov